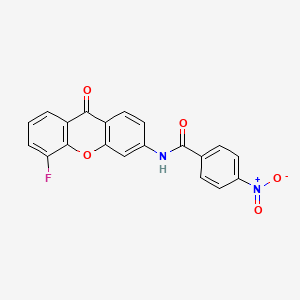

N-(5-fluoro-9-oxo-9H-xanthen-3-yl)-4-nitrobenzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Scientific Research Applications

Molecular Imaging and Radioligand Development

N-(5-fluoro-9-oxo-9H-xanthen-3-yl)-4-nitrobenzamide and related compounds have been investigated for their potential in molecular imaging, particularly in positron emission tomography (PET). For instance, derivatives such as N-(N-Benzylpiperidin-4-yl)-2-[18F]fluorobenzamide have been synthesized and shown to have high affinities for σ receptors, making them promising candidates for PET imaging of σ receptors in the brain. These compounds are synthesized through nucleophilic substitution reactions and evaluated for their selective uptake in σ receptor-rich areas in animal models, indicating their potential for studying neurological conditions and receptor distribution in humans (Shiue et al., 1997).

Nanoparticle Conjugation for Drug Delivery

Another application involves the conjugation of similar compounds to nanoparticles for targeted drug delivery. For example, 5-fluorouracil, an anticancer drug, has been conjugated to the surface of gold nanoparticles via a photocleavable o-nitrobenzyl linkage, demonstrating a novel approach to controlling drug release. This strategy utilizes the unique properties of nanoparticles to enhance the delivery and release of therapeutics in response to specific external stimuli, such as light (Agasti et al., 2009).

Fluorescent Labeling and Membrane Studies

Compounds bearing the N-(5-fluoro-9-oxo-9H-xanthen-3-yl)-4-nitrobenzamide moiety or similar structures have been employed as fluorescent labels in biological research. Derivatives like N-4-nitrobenzo-2-oxa-1,3-diazole-phosphatidylethanolamine (NBD-PE) have been synthesized and used to probe the phospholipid regions of membranes. These compounds exhibit fluorescence properties that are sensitive to the polarity of their environment, making them valuable tools for studying membrane dynamics and interactions (Monti et al., 1978).

Antitumor Activities and Pharmacological Studies

The xanthone core structure, to which N-(5-fluoro-9-oxo-9H-xanthen-3-yl)-4-nitrobenzamide is related, has been extensively studied for its biological activities, particularly in anticancer research. Xanthone derivatives exhibit a range of biological/pharmacological effects, including antitumor activities. The variation in biological activity is often attributed to the nature and positioning of substituents on the xanthone scaffold, highlighting the potential of these compounds in medicinal chemistry and drug development (Pinto et al., 2005).

Safety And Hazards

properties

IUPAC Name |

N-(5-fluoro-9-oxoxanthen-3-yl)-4-nitrobenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H11FN2O5/c21-16-3-1-2-15-18(24)14-9-6-12(10-17(14)28-19(15)16)22-20(25)11-4-7-13(8-5-11)23(26)27/h1-10H,(H,22,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XOIACMUKFPKNHX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C1)F)OC3=C(C2=O)C=CC(=C3)NC(=O)C4=CC=C(C=C4)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H11FN2O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

378.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(5-fluoro-9-oxo-9H-xanthen-3-yl)-4-nitrobenzamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Ethyl 5-[(3-chlorophenyl)methoxy]-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B2501988.png)

![2-chloro-4-fluoro-N-((2-methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methyl)benzamide](/img/structure/B2501990.png)

![N-[3-(2-ethoxyethyl)-6-fluoro-1,3-benzothiazol-2-ylidene]-2-[(4-methylphenyl)sulfonylamino]benzamide](/img/structure/B2501996.png)

![N-(4-((6-ethoxy-2-methylpyrimidin-4-yl)amino)phenyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2501999.png)

![3-Amino-1-[(4-methylphenyl)methyl]-1,2-dihydropyridin-2-one](/img/structure/B2502005.png)

![2-[(3,4-Dichlorobenzyl)sulfanyl]-5-methoxy-4-{[3-(trifluoromethyl)phenyl]sulfanyl}pyrimidine](/img/structure/B2502007.png)